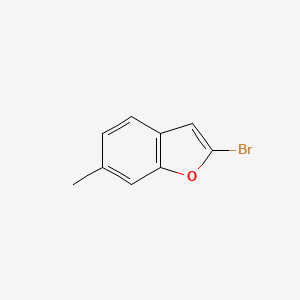

2-Bromo-6-methylbenzofuran

Description

BenchChem offers high-quality 2-Bromo-6-methylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

2-bromo-6-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7BrO/c1-6-2-3-7-5-9(10)11-8(7)4-6/h2-5H,1H3 |

InChI Key |

JZVLJSPPBDWJGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 2-Bromo-6-methylbenzofuran

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran motif, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the architecture of many biologically active molecules.[1] Its prevalence in natural products and its role as a "privileged scaffold" in medicinal chemistry underscore its importance.[2][3] Benzofuran derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[3][4][5] The versatility of the benzofuran core allows medicinal chemists to design novel therapies with potentially enhanced efficacy compared to existing treatments.[4]

The Role of Halogenation: 2-Bromo Substituents as Synthetic Handles

The strategic introduction of a halogen atom, particularly bromine, onto the benzofuran scaffold is a pivotal step in synthetic drug development. The bromine atom at the C2 position of the furan ring is not merely a substituent; it is a versatile synthetic handle. Its presence activates the molecule for a variety of powerful cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries. This approach is fundamental to structure-activity relationship (SAR) studies, where modifications at this position can profoundly influence a compound's biological target affinity and pharmacokinetic properties.

Overview of 2-Bromo-6-methylbenzofuran

This guide focuses on 2-Bromo-6-methylbenzofuran, a key intermediate for chemical synthesis. The presence of the methyl group at the C6 position provides an additional point of modulation and influences the electronic properties of the benzene ring, while the C2-bromo group serves as the primary reactive site for diversification. Understanding its structure, synthesis, and reactivity is essential for researchers aiming to leverage this building block for the development of novel therapeutics.

Synthesis and Mechanism

The most direct and common approach to synthesizing 2-Bromo-6-methylbenzofuran is through the electrophilic bromination of the parent 6-methylbenzofuran. The furan ring is inherently electron-rich, making it susceptible to electrophilic attack, particularly at the C2 position, which is the most nucleophilic site.

Recommended Synthetic Protocol: Electrophilic Bromination of 6-Methylbenzofuran

This protocol describes a standard laboratory procedure for the synthesis of 2-Bromo-6-methylbenzofuran. The causality behind the choice of reagents is critical: a non-polar solvent like chloroform or a polar aprotic solvent is chosen to dissolve the starting material without participating in the reaction. Elemental bromine serves as the electrophile. The reaction is typically performed at room temperature to control selectivity and minimize potential side reactions.

Experimental Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methylbenzofuran (1.0 eq) in chloroform (20 mL).

-

Reagent Addition: Prepare a solution of bromine (1.05 eq) in chloroform (10 mL). Add this solution dropwise to the stirred solution of 6-methylbenzofuran over 30 minutes at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: Stir the reaction mixture for an additional 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, followed by a final wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2-Bromo-6-methylbenzofuran.

Synthetic Workflow Diagram

The following diagram illustrates the straightforward synthetic pathway from the precursor to the final product.

Caption: Synthetic route to 2-Bromo-6-methylbenzofuran.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of 2-Bromo-6-methylbenzofuran is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 2-Bromo-6-methylbenzofuran, we expect to see distinct signals for the methyl protons, the furan proton, and the aromatic protons. The absence of coupling for the H3 proton is a key diagnostic feature, confirming substitution at the C2 position.[6]

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The chemical shift of the C2 carbon is significantly influenced by the attached bromine atom, typically shifting it to a higher field (lower ppm value) compared to an unsubstituted C2.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. Key absorptions would include C-H stretching for the aromatic and methyl groups, C=C stretching within the aromatic system, and the characteristic C-O-C stretching of the furan ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. A critical diagnostic feature for 2-Bromo-6-methylbenzofuran is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This distinctive isotopic pattern is characteristic of molecules containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively).

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Methyl Protons (C6-CH₃) | Singlet, ~2.4 ppm, 3H |

| Furan Proton (H3) | Singlet, ~6.7 ppm, 1H | |

| Aromatic Protons (H4, H5, H7) | Multiplets, ~7.1-7.4 ppm, 3H | |

| ¹³C NMR | Total Signals | 9 distinct signals |

| Methyl Carbon (-CH₃) | ~21 ppm | |

| Brominated Carbon (C2) | ~115 ppm | |

| Furan Carbon (C3) | ~112 ppm | |

| Aromatic Carbons | ~110-155 ppm | |

| IR (cm⁻¹) | Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2950-2850 | |

| Aromatic C=C Stretch | ~1600, 1480 | |

| C-O-C Ether Stretch | ~1250-1050 | |

| Mass Spec | Molecular Ion | Isotopic peaks at m/z = 210 and 212 (~1:1 ratio) |

Chemical Reactivity and Synthetic Utility

The primary value of 2-Bromo-6-methylbenzofuran in drug development lies in its capacity to undergo a variety of cross-coupling reactions. The carbon-bromine bond at the C2 position is the key site of reactivity, allowing for the facile introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally effective for forming new carbon-carbon bonds, and 2-halobenzofurans are excellent substrates for these transformations.[9]

The Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[10] Reacting 2-Bromo-6-methylbenzofuran with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base provides a straightforward route to a wide array of 2-aryl-6-methylbenzofurans.[9][11] This reaction is prized for its high functional group tolerance and generally mild conditions.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[12][13] This reaction, typically co-catalyzed by palladium and copper(I), allows for the introduction of alkynyl moieties at the C2 position.[14] These alkynylated products can serve as precursors for further transformations or as final compounds with unique structural and electronic properties.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction ideal for forming carbon-heteroatom bonds.[15][16] While traditional conditions required harsh temperatures, modern ligand-accelerated protocols have made it a much more accessible and versatile tool.[17][18] This reaction allows for the coupling of 2-Bromo-6-methylbenzofuran with alcohols (to form ethers), amines (to form amines), and thiols (to form thioethers), dramatically expanding the chemical space accessible from this single intermediate.

Diagram of Key Reactions

This diagram visualizes the central role of 2-Bromo-6-methylbenzofuran as a platform for generating diverse derivatives through modern cross-coupling chemistry.

Caption: Key cross-coupling reactions of 2-Bromo-6-methylbenzofuran.

Conclusion: A Versatile Building Block for Drug Discovery

2-Bromo-6-methylbenzofuran represents more than just a simple halogenated heterocycle; it is a strategically designed building block that provides an efficient entry point into vast and diverse chemical libraries. Its well-defined structure, confirmed by robust spectroscopic methods, and its predictable reactivity in high-yield cross-coupling reactions make it an invaluable tool for researchers and drug development professionals. The ability to rapidly and systematically modify the C2 position allows for the fine-tuning of molecular properties, accelerating the journey from a synthetic intermediate to a potential therapeutic agent.

References

-

ACS Publications. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

-

Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]

-

ResearchGate. (2012). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. [Link]

-

Sci-Hub. (2017). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. [Link]

-

OperaChem. (2020). Ullmann coupling-An overview. [Link]

-

NIH National Center for Biotechnology Information. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

-

Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. [Link]

-

RSC Publishing. (2019). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

-

PubChem. 2-Methylbenzofuran-6-ol. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ResearchGate. (2014). Reactivity of Benzofuran Derivatives. [Link]

-

NIH National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

LookChem. Benzofuran, 2-bromo-6-methyl-3-phenyl. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

NIH National Center for Biotechnology Information. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

-

bepress. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. [Link]

-

NIH National Center for Biotechnology Information. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

-

PubMed. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted). [Link]

-

L.S. College, Muzaffarpur. (2020). Ullmann reaction. [Link]

-

Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

PubChem. 5-Bromo-6-fluoro-2-methyl-1-benzofuran. [Link]

-

YouTube. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

-

NIH National Center for Biotechnology Information. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]

-

PubChem. 2-Methylbenzofuran. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ullmann coupling-An overview - operachem [operachem.com]

- 16. Ullmann Reaction [organic-chemistry.org]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

Navigating the Synthesis and Handling of 2-Bromo-6-methylbenzofuran: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated benzofuran scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, 2-Bromo-6-methylbenzofuran emerges as a valuable intermediate, yet its safe and effective utilization demands a nuanced understanding of its chemical reactivity and potential hazards. This technical guide, departing from rigid templates, provides a comprehensive overview grounded in scientific principles to ensure the safe handling, storage, and disposal of this compound, drawing upon established safety data for structurally related molecules.

Physicochemical Properties and Inherent Reactivity

Table 1: Physicochemical Characteristics of Benzofuran Derivatives

| Property | 2-Methylbenzofuran | 7-Bromo-2-methyl-1-benzofuran | 2-Bromo-6-methyl-3-phenyl-benzofuran |

| Molecular Formula | C9H8O[1] | C9H7BrO[2] | C15H11BrO[3] |

| Molecular Weight | 132.16 g/mol [1] | 211.05 g/mol [2] | 287.156 g/mol [3] |

| Boiling Point | 197-198 °C | Not available | Not available |

| Density | 1.057 g/mL at 25 °C | Not available | Not available |

| Flash Point | 67 °C (152.6 °F) - closed cup | Not available | Not available |

The presence of the bromine atom at the 2-position and the methyl group at the 6-position influences the electron density and reactivity of the benzofuran ring system. The bromine atom can participate in various coupling reactions, making it a versatile synthetic handle. However, its presence also introduces potential for the formation of hazardous byproducts if not handled under appropriate conditions.

Hazard Identification and Risk Mitigation

Based on data from related brominated and benzofuran compounds, 2-Bromo-6-methylbenzofuran should be handled as a substance with the following potential hazards.

Health Hazards:

-

Harmful if Swallowed: Analogous compounds like 7-bromo-2-methyl-1-benzofuran are classified as harmful if swallowed.[2]

-

Skin and Eye Irritation: Many benzofuran derivatives are known to cause skin and serious eye irritation.[2][4]

-

Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[2][4]

-

Potential for Systemic Effects: Prolonged or repeated exposure to some benzofurans may cause damage to organs.[5]

Environmental Hazards:

-

While specific data is lacking, halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[5]

Experimental Workflow for Safe Handling

The following workflow is essential for mitigating exposure and ensuring a safe research environment.

Caption: Workflow for the safe handling of 2-Bromo-6-methylbenzofuran.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

-

Engineering Controls: All work with 2-Bromo-6-methylbenzofuran must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[6] Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly after handling. A lab coat must be worn to protect street clothing.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as this could lead to a vigorous reaction.[8]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocols

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Spill Response:

For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[10] Collect the absorbed material into a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]

Disposal Considerations

As a halogenated organic compound, 2-Bromo-6-methylbenzofuran must be disposed of as hazardous waste.

Caption: Disposal workflow for 2-Bromo-6-methylbenzofuran.

Do not dispose of this chemical in the general waste or down the drain.[11] All waste containing this compound must be managed as hazardous waste.[10] The recommended method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[10]

References

- 2-Bromo-2-Methylpropane - SAFETY DATA SHEET. (2023-01-12).

- SAFETY DATA SHEET - Fisher Scientific. (2025-12-18).

- 2-bromo-2-methylpropane - Sdfine.

- SAFETY DATA SHEET - TCI Chemicals. (2025-01-15).

- Benzofuran, 2-bromo-6-methyl-3-phenyl - LookChem.

- 2-Bromodibenzofuran | C12H7BrO | CID 6856 - PubChem.

- 2-Methylbenzofuran-6-ol | 54584-24-6 - Sigma-Aldrich.

- 6-BROMO-2,3-DIHYDRO-BENZOFURAN SDS, 189035-22-1 Safety Data Sheets - ECHEMI.

- 2-BROMO-2-METHYL- PROPANE HAZARD SUMMARY - NJ.gov.

- 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem.

- 2-methyl benzofuran, 4265-25-2 - The Good Scents Company.

- Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals - Benchchem.

- Safety Data Sheet - CymitQuimica. (2024-12-19).

- 2-Methylbenzofuran 96 4265-25-2 - Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific.

- 7-Bromo-2-methyl-1-benzofuran | C9H7BrO | CID 12264721 - PubChem.

- 2-Methylbenzofuran-6-ol | C9H8O2 | CID 12203498 - PubChem.

- Chemical Process SOP Example.

Sources

- 1. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Bromo-2-methyl-1-benzofuran | C9H7BrO | CID 12264721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. uwyo.edu [uwyo.edu]

- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.ca [fishersci.ca]

Literature reviews on 2-substituted 6-methylbenzofuran derivatives

The following technical guide provides an in-depth analysis of 2-substituted 6-methylbenzofuran derivatives, designed for researchers in medicinal chemistry and pharmacology.

Advanced Synthesis, Pharmacological Profiling, and Experimental Protocols

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. Within this class, 2-substituted 6-methylbenzofuran derivatives have emerged as a critical subclass. The C6-methyl group contributes significantly to lipophilicity (

This guide synthesizes current literature to provide a reproducible roadmap for the design, synthesis, and biological evaluation of these compounds, focusing on their dual potential as potent anticancer and antimicrobial agents.[1]

Chemical Architecture & Synthesis Strategies

Structural Rationale

The core architecture consists of a fused benzene and furan ring.[2]

-

Position 2 (C2): The primary vector for structure-activity relationship (SAR) optimization. Aryl or heteroaryl substituents here provide

stacking interactions with protein active sites. -

Position 6 (C6): The methyl group at C6 is not merely a bystander; it provides steric bulk that can fill hydrophobic pockets in enzymes (e.g., cyclooxygenase or kinases) and prevents metabolic oxidation at this prone position.

Synthetic Pathways

Two primary methodologies dominate the literature due to their efficiency and atom economy: the Rap-Stoermer Reaction and Microwave-Assisted Cyclization .

Method A: Rap-Stoermer Reaction (Green Chemistry Approach)

This base-catalyzed condensation of salicylaldehydes with

-

Mechanism: Formation of a phenoxide ion followed by nucleophilic attack on the

-haloketone, subsequent intramolecular aldol condensation, and dehydration. -

Key Advantage: Can be catalyzed by magnetic sodium aluminate nanoparticles (MNPs), allowing for catalyst recovery.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Microwave irradiation drastically reduces reaction times from hours to minutes, improving yields by minimizing thermal degradation of sensitive substituents.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow for synthesizing these derivatives using the Rap-Stoermer approach.

Figure 1: Step-wise synthesis pathway via Rap-Stoermer condensation. The 6-methyl group originates from the aldehyde precursor.

Pharmacological Profile & SAR Analysis[2][3][4][5]

Anticancer Activity

Derivatives with electron-withdrawing groups (Cl, Br, NO

-

Mechanism: These compounds often act as Tubulin Polymerization Inhibitors or uPA (Urokinase-type Plasminogen Activator) Inhibitors . The benzofuran core mimics the biaryl pharmacophore of combretastatin A-4.

-

Key Insight: The 6-methyl group enhances binding affinity in the colchicine-binding site of tubulin by interacting with hydrophobic residues (e.g., Val, Leu).

Table 1: Cytotoxicity (IC

| Compound ID | C2 Substituent (R) | Cell Line | IC | Mechanism |

| MBF-Cl | 4-Chlorophenyl | HepG2 (Liver) | 12.5 | Apoptosis Induction |

| MBF-Br | 4-Bromophenyl | A549 (Lung) | 18.2 | Cell Cycle Arrest (G2/M) |

| BNC-Analog | 3,4,5-Trimethoxyphenyl | HUVEC | < 0.1 | Vascular Disruption |

Antimicrobial Activity

2-substituted 6-methylbenzofurans have shown potency against Gram-positive bacteria and fungi.

-

SAR Note: A hydrazide linker at C3 often potentiates activity against M. tuberculosis. The 6-methyl group is crucial; removing it (6-H) typically raises the Minimum Inhibitory Concentration (MIC) by 2-4 fold, suggesting it aids in penetrating the bacterial cell wall.

Table 2: Antimicrobial Efficacy (MIC)

| Compound | Organism | MIC ( | Standard (Ref) |

| 2a (4-NO | S. aureus | 12.5 | Ciprofloxacin (0.5) |

| 2b (4-Br) | E. coli | 50.0 | Ciprofloxacin (1.0) |

| 2c (Hydrazide) | M. tuberculosis | 8.0 | Isoniazid (0.2) |

Mechanism of Action: Apoptosis Pathway

The following diagram illustrates how these derivatives induce cancer cell death, based on mechanistic studies of benzofuran analogs (e.g., BNC105).

Figure 2: Proposed signaling cascade. The compound destabilizes microtubules, triggering the intrinsic apoptotic pathway.

Detailed Experimental Protocols

Synthesis of Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate

This protocol is adapted for high purity and yield, suitable for generating precursors for further C2-substitution.

Reagents:

-

Acetylacetone (1.0 eq)

-

p-Benzoquinone (1.0 eq)

-

Zinc Chloride (ZnCl

) (Catalyst)

Procedure:

-

Preparation: Dissolve p-benzoquinone (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add acetylacetone (10 mmol) dropwise under stirring.

-

Catalysis: Add anhydrous ZnCl

(0.5 g) to the mixture. -

Reflux: Heat the mixture to reflux (78°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g) containing 5 mL HCl.

-

Isolation: Filter the resulting precipitate. Wash with cold water (3 x 20 mL).

-

Purification: Recrystallize from ethanol to yield the title compound as white needles.

Expert Note: The use of ZnCl

Biological Assay: MTT Cytotoxicity Screen

A self-validating protocol to determine IC

Materials:

-

Cell lines: HepG2, A549.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Control: Doxorubicin (Positive), DMSO (Vehicle).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100

M). Ensure final DMSO concentration < 0.5%. -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove supernatant. Add 100

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % viability =

. Plot log(concentration) vs. viability to derive IC

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. Link

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry. Link

-

Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Derivatives. Scientific & Academic Publishing. Link

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Link

-

Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans. Journal of Combinatorial Chemistry. Link

Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of 2-Arylbenzofurans

An Application Guide to Suzuki-Miyaura Coupling of 2-Bromobenzofurans

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional organic materials. Specifically, 2-arylbenzofurans are prevalent in natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a direct and efficient pathway to these valuable scaffolds.[1] Its impact on both academic and industrial research has been immense due to the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acids.[2]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to 2-bromobenzofuran substrates. We will dissect the reaction mechanism, analyze the critical parameters that govern success, present a validated experimental protocol, and offer practical troubleshooting advice to empower researchers in drug discovery and chemical development.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[2] Understanding this cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the 2-bromobenzofuran to a catalytically active, low-valent palladium(0) species. This step involves the cleavage of the carbon-bromine bond and its insertion into the palladium center, forming a new organopalladium(II) intermediate.[3] The electronic properties and steric bulk of the phosphine ligands coordinated to the palladium are critical at this stage.

-

Transmetalation: This is the key bond-forming step where the aryl group from the boronic acid is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[4] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic moiety to the palladium center, displacing the halide.[2][3] The choice of base and solvent is crucial for the efficiency of this step.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the benzofuranyl and the aryl moiety) from the palladium(II) complex. This forms the desired 2-arylbenzofuran product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Optimizing Reaction Conditions: A Guide for 2-Bromobenzofurans

The success of coupling 2-bromobenzofurans depends on the careful selection of several interdependent parameters. While the C-Br bond at the 2-position is generally reactive, the specific electronic nature of the benzofuran ring and the coupling partners necessitates fine-tuning.

Palladium Catalyst and Ligand System

The choice of the palladium source (precatalyst) and the ancillary ligand is the most critical factor influencing catalytic activity.

-

Palladium Source: Common precatalysts include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and pre-formed complexes like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5][6] Pd(OAc)₂ is often favored for its cost-effectiveness and stability, though it requires in-situ reduction to the active Pd(0) species, a process often facilitated by phosphine ligands or other reagents in the mixture.[7]

-

Ligands: For heteroaromatic halides like 2-bromobenzofuran, bulky and electron-rich phosphine ligands are often superior. They promote the crucial oxidative addition and reductive elimination steps.

-

Triphenylphosphine (PPh₃): A standard, versatile ligand, but may require higher temperatures or catalyst loadings.

-

Buchwald Ligands (e.g., SPhos, JohnPhos): These dialkylbiaryl phosphines are highly effective, often allowing for lower catalyst loadings, room temperature reactions for some substrates, and coupling of sterically hindered partners.[2][8][9] SPhos, for instance, confers excellent activity for Suzuki-Miyaura couplings.[9]

-

The Role of the Base

The base is not merely an acid scavenger; it is a stoichiometric activator for the transmetalation step.[4] The strength and solubility of the base can profoundly impact reaction rate and yield.

-

Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice, particularly in aqueous solvent mixtures where it has good solubility.[8][10][11] Cesium carbonate (Cs₂CO₃) is stronger and can be effective in more challenging couplings, though it is more expensive.

-

Phosphates (K₃PO₄): Potassium phosphate is another excellent base, often used under anhydrous or nearly anhydrous conditions. It has proven effective for a wide range of substrates, including those sensitive to stronger bases.[2][9]

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic or aqueous solvent systems are very common in Suzuki couplings.[12]

-

Aqueous Mixtures: Solvents like 1,4-dioxane/water, ethanol/water, or DMF/water are highly effective.[11][13][14] Water helps dissolve the inorganic base, promoting the formation of the active boronate species.[13] A common ratio is between 2:1 to 10:1 organic solvent to water.[13]

-

Aprotic Polar Solvents: Dimethylformamide (DMF) or toluene can also be used, sometimes under anhydrous conditions, especially when using bases like K₃PO₄.[8]

Reaction Temperature

The optimal temperature depends on the reactivity of the specific 2-bromobenzofuran and arylboronic acid pair, as well as the catalyst system. Reactions are typically run at elevated temperatures, often between 80 °C and 100 °C, to ensure a reasonable reaction rate.[10][11][15] However, highly active catalyst systems, such as those employing Buchwald ligands, can sometimes allow for reactions at or near room temperature.[9]

Comparative Analysis of Reaction Conditions

The following table summarizes various successful conditions reported for the Suzuki-Miyaura coupling of bromo-heterocycles, providing a valuable starting point for optimization.

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Example | Yield (%) | Reference |

| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave | Heteroaryl benzylic bromide | N/A | [8] |

| Pd(II) complex | K₂CO₃ | EtOH / H₂O (1:1) | 80 | 2-(4-Bromophenyl)benzofuran | 85-95 | [11] |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | Reflux | 5-Bromobenzofuran derivative | 60 | [14] |

| Pd-NHC@Eu-BCI | K₂CO₃ | C₂H₅OH | 80 | Bromobenzene | 99 | [10] |

| Pd₂(dba)₃ / SPhos | K₃PO₄·H₂O | Dioxane | 60 | 4-Bromotoluene | 98 | [9] |

Validated Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 2-arylbenzofuran derivatives and serves as a robust starting point.[11]

Materials and Reagents:

-

2-Bromobenzofuran (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄; 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄; 2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or Toluene)

-

Degassed water (if using an aqueous system)

-

Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromobenzofuran (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting 2-bromobenzofuran is consumed (typically 4-16 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water or brine to quench the reaction and dilute the mixture.[11]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[11]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzofuran product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Base is not strong or soluble enough.4. Reaction temperature too low. | 1. Use a fresh catalyst source. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly (sparge with argon or use freeze-pump-thaw cycles).3. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments. |

| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction.2. Pd(II) species present without ligands.[13] | 1. Rigorously exclude oxygen by maintaining a positive inert gas pressure and using degassed solvents.2. Ensure an appropriate ligand-to-palladium ratio (typically ≥2:1 if generating the catalyst in situ). |

| Dehalogenation of Starting Material | 1. Presence of protic impurities or water with a strong base.2. Unfavorable kinetics (reductive elimination is slow). | 1. Use anhydrous solvents and dry reagents thoroughly. Consider a weaker base.2. Switch to a more electron-rich, bulky ligand (e.g., a Buchwald ligand) to promote faster reductive elimination. |

| Poor Product Recovery | 1. Product is water-soluble or polar.2. Incomplete extraction. | 1. If the product is highly polar, perform a continuous liquid-liquid extraction or use a different extraction solvent.2. Increase the number of extractions during workup. |

Conclusion

The Suzuki-Miyaura cross-coupling is a highly reliable and adaptable tool for the synthesis of 2-arylbenzofurans from 2-bromobenzofuran precursors. A successful outcome is predicated on the rational selection of the catalyst system, base, and solvent, all tailored to the specific substrates. By understanding the underlying mechanism and systematically optimizing these key parameters, researchers can efficiently access a diverse range of complex benzofuran derivatives, accelerating progress in drug discovery and materials science.

References

- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.

- Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772 (2023).

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of...

- Khan, L., & Zubair, M. Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06) (2025).

- DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube (2021).

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

- The Suzuki Reaction - Chem 115 Myers. YouTube (2025).

-

MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465 (2018). Available from: [Link]

- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

-

Barder, T. E., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696 (2005). Available from: [Link]

- Myers Group, Harvard University. The Suzuki Reaction.

-

ResearchGate. A Convenient Two-Step Synthesis of 2-Arylbenzofurans. Available from: [Link]

-

Barrios-Landeros, F., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 45(10), 1764-1779 (2012). Available from: [Link]

-

ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]

- Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023).

- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.

- National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

-

ResearchGate. Optimization of reaction conditions a/b. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Yoneda Labs [yonedalabs.com]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Rational Design and Synthesis of Benzofuran-Based CRF1 Receptor Antagonists

Executive Summary

This guide details the synthetic methodology and biological validation protocols for developing Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists utilizing a benzofuran scaffold . While pyrazolo[1,5-a]pyrimidines (e.g., Antalarmin) have historically dominated this class, benzofuran derivatives represent a compelling "scaffold hopping" strategy to improve metabolic stability and blood-brain barrier (BBB) permeability.

This document provides a self-validating workflow for:

-

Rational Design: Mapping the CRF1 pharmacophore onto a benzofuran core.

-

Chemical Synthesis: A robust Sonogashira-cyclization protocol for library generation.

-

Biological Validation: A high-throughput radioligand binding assay (

determination).

Rational Design & Pharmacophore Mapping

The CRF1 Antagonist Pharmacophore

Effective small-molecule CRF1 antagonists generally require three structural features to occupy the receptor's transmembrane domain (TMD) hydrophobic pocket:

-

Core Scaffold: A planar, aromatic system (Benzofuran) to facilitate

-stacking. -

"Bottom" Region: A lipophilic moiety (typically a 2,4,6-trisubstituted phenyl ring) to fill the deep hydrophobic cavity.

-

"Top" Region: A basic amine or polar group to interact with the extracellular loops (ECL) or upper TMD residues (e.g., Asn283).

Scaffold Hopping Strategy

The benzofuran core serves as a bioisostere for the indole or pyrrolopyrimidine cores found in earlier generations. The oxygen atom in the benzofuran ring acts as a weak Hydrogen Bond Acceptor (HBA), while the C2 and C5 positions offer vectors for diverse functionalization.

Visualizing the Design Logic

The following diagram illustrates the structural requirements and the synthetic logic flow.

Caption: Pharmacophore mapping of benzofuran-based ligands within the CRF1 receptor binding site.

Chemical Synthesis Protocol

Synthetic Strategy: The Sonogashira-Cyclization Route

The most robust method for constructing 2-substituted benzofurans for medicinal chemistry libraries is the palladium-catalyzed coupling of o-halophenols with terminal alkynes, followed by cyclization. This route allows for the late-stage introduction of diversity at the C2 position.

Detailed Protocol

Target Molecule: 5-(N,N-diethylaminomethyl)-2-(2,4,6-trimethylphenyl)benzofuran.

Reagents & Equipment:

-

Starting Material: 2-iodo-4-(bromomethyl)phenol (Precursor A).

-

Alkyne: 2-ethynyl-1,3,5-trimethylbenzene (Precursor B).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

(PPh -

Co-catalyst: Copper(I) iodide (CuI).

-

Base/Solvent: Triethylamine (Et

N), DMF (anhydrous).

Step-by-Step Methodology:

-

Sonogashira Coupling:

-

In a flame-dried Schlenk flask under argon, dissolve Precursor A (1.0 equiv) and Precursor B (1.2 equiv) in anhydrous DMF/Et

N (3:1 ratio). -

Catalyst Addition: Add PdCl

(PPh -

Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Checkpoint: Appearance of the internal alkyne intermediate.

-

-

Cyclization (One-Pot Variation):

-

Heat the reaction mixture to 80°C for 12 hours. The phenolic oxygen attacks the alkyne activated by the Pd/Cu system.

-

Troubleshooting: If cyclization is sluggish, add 2.0 equiv of TBAF (Tetra-n-butylammonium fluoride) to promote the nucleophilic attack.

-

-

Amination (C5 Functionalization):

-

The resulting intermediate (containing the bromomethyl group at C5) is dissolved in THF.

-

Add diethylamine (2.0 equiv) and K

CO -

Stir at 60°C for 3 hours.

-

-

Purification:

-

Quench with saturated NH

Cl. Extract with EtOAc. -

Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

-

Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway for benzofuran CRF1 antagonists.

Biological Validation: Radioligand Binding Assay

Principle

This assay measures the affinity (

Materials

-

Receptor Source: Membranes from CHO cells stably expressing human CRF1 (hCRF1).

-

Radioligand: [

I]-Tyr -

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

, 2 mM EGTA, 0.1% BSA, pH 7.4. -

Separation: Whatman GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

Protocol Steps

-

Preparation: Thaw membrane aliquots and dilute in Assay Buffer to a concentration of 10-20

g protein/well. -

Incubation: In a 96-well plate, combine:

-

50

L Test Compound (dissolved in DMSO, final conc. 10 -

50

L [ -

100

L Membrane Suspension. -

Control: Define Non-Specific Binding (NSB) using 1

M unlabeled Antalarmin or CRF.

-

-

Equilibrium: Incubate at room temperature (22°C) for 120 minutes.

-

Harvesting: Rapidly filter through PEI-treated GF/C filters using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Measure radioactivity (CPM) in a gamma counter.

Data Analysis & SAR Interpretation

Calculate

Table 1: Representative SAR Data for Benzofuran Analogs Note: Data below is illustrative of expected trends based on CRF1 pharmacophore rules.

| Compound ID | C2-Substituent (Lipophilic) | C5-Substituent (Basic) | Interpretation | |

| BF-01 | Phenyl | -H | > 1000 | Lack of lipophilic bulk and basic amine leads to poor binding. |

| BF-02 | 2,4,6-trimethylphenyl | -H | 150 | Steric bulk at C2 improves fit in hydrophobic pocket. |

| BF-03 | 2,4,6-trimethylphenyl | -CH | 4.2 | Addition of basic amine establishes critical polar interaction. |

| BF-04 | 2,4-dichlorophenyl | -CH | 12.5 | Halogens are effective, but methyl groups (BF-03) often offer better shape complementarity. |

References

-

Review of Synthetic Routes: More, K. R. (2017). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Link

-

CRF1 Receptor Binding Protocol: Liapaki, A., et al. (2019).[1] "Selective antagonism of CRF1 receptor by a substituted pyrimidine."[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 392, 981–989. Link

-

Radioligand Methodology: Primus, R. J., et al. (1997). "Autoradiographic localization of CRF1 and CRF2 receptors in rat brain." Journal of Neuroscience, 17(16), 6352-6364. Link

-

Benzofuran SAR Context: Chen, C. Y., et al. (2017). "Structure-activity relationship study of novel 2-aminobenzofuran derivatives." European Journal of Medicinal Chemistry, 125, 1023-1035.[2] Link

-

General CRF Antagonist Design: Kehne, J. H., & De Lombaert, S. (2002). "Non-peptidic CRF1 receptor antagonists for the treatment of anxiety, depression and stress disorders." Current Pharmaceutical Design, 8(5), 277-296. Link

Sources

Application Note: Precision Functionalization of the C2 Position in 6-Methylbenzofuran

Strategic Overview

6-Methylbenzofuran is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for PPAR agonists, anti-arrhythmic agents (amiodarone analogues), and bioactive natural products. While the benzofuran ring system is well-studied, the presence of the 6-methyl group introduces specific electronic and steric considerations that distinguish it from the naked parent scaffold.

The Challenge: The C2 position is the primary target for functionalization due to the inductive effect of the ring oxygen. However, the 6-methyl group acts as a weak electron-donating group (EDG). This has two subtle but critical effects:

-

Electronic: It slightly increases the electron density of the furan ring, making the C2-H bond marginally less acidic than in unsubstituted benzofuran, requiring precise base selection.

-

Competitive Reactivity: The benzylic protons of the 6-methyl group (pKa ~42) present a potential site for competitive deprotonation if reaction temperatures are not strictly controlled during lithiation.

The Solution: This guide details two complementary protocols to achieve >95% regioselectivity for the C2 position:

-

Method A (Kinetic Control): Direct Lithiation/Electrophile Trapping at -78°C.

-

Method B (Thermodynamic/CMD Control): Palladium-Catalyzed C-H Arylation.[1][2]

Decision Matrix & Workflow

The choice of method depends on the desired downstream functional group and the stability of the substrate to metallic bases.

Figure 1: Strategic workflow for selecting the optimal functionalization pathway.

Method A: Direct Lithiation (Kinetic Control)

This protocol relies on the high acidity of the C2 proton (pKa ~40) relative to the benzylic 6-methyl protons. Strict temperature control is mandatory. If the temperature rises above -40°C, n-BuLi may begin to deprotonate the 6-methyl group, leading to mixtures.

Protocol 1: C2-Lithiation and Trapping

Scope: Introduction of Formyl (-CHO), Halogen (-I, -Br), Boronate (-Bpin), or Silyl (-TMS) groups.

Reagents:

-

Substrate: 6-Methylbenzofuran (1.0 equiv)

-

Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

-

Electrophile: e.g., DMF, I₂, B(OMe)₃, TMSCl (1.2–1.5 equiv)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Cool to -78°C using a dry ice/acetone bath.

-

Solvation: Dissolve 6-methylbenzofuran in anhydrous THF. Add to the flask.

-

Deprotonation (The Critical Step): Add n-BuLi dropwise over 10 minutes via syringe pump or careful manual addition.

-

Scientist's Note: The solution often turns a pale yellow. Stir at -78°C for 45 minutes . Do not warm up. The oxygen atom at position 1 coordinates the lithium, stabilizing the C2-anion (Directed Lithiation).

-

-

Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.

-

For DMF: Stir 30 min at -78°C, then warm to 0°C.

-

For Iodine: Dissolve I₂ in THF first; add until color persists.

-

-

Quench: Quench with sat. NH₄Cl solution while still cold (or at 0°C).

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Troubleshooting:

-

Low Yield? Ensure THF is distilled/dry. Moisture kills the heteroaryllithium instantly.

-

Regioisomers? If you observe functionalization at the methyl group, your temperature control failed. Keep it strictly below -60°C during base addition.

Method B: Pd-Catalyzed C-H Arylation (CMD Mechanism)

For constructing biaryl scaffolds, direct C-H arylation is superior to lithiation/coupling (Suzuki) sequences because it eliminates the need for pre-functionalization (e.g., making the boronic acid first).

Mechanism: This reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate/acetate base acts as a shuttle, deprotonating C2 while it binds to the Palladium center.

Figure 2: The Concerted Metallation-Deprotonation (CMD) mechanism essential for C2 selectivity.

Protocol 2: Direct C-H Arylation

Scope: Coupling with Aryl Iodides, Bromides, or Triflates.

Reagents:

-

Substrate: 6-Methylbenzofuran (1.0 equiv)

-

Coupling Partner: Aryl-X (1.2 equiv)

-

Ligand: PPh₃ (10 mol%) or PCy₃ (for chlorides)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv) — Cs₂CO₃ is preferred for difficult substrates due to better solubility.

-

Solvent: DMA or DMF (Anhydrous)

Step-by-Step Procedure:

-

Mix: In a pressure vial or Schlenk tube, combine 6-methylbenzofuran, Aryl-X, Pd(OAc)₂, Ligand, and Base.

-

Purge: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the catalytic cycle.

-

Solvent: Add degassed DMA.

-

Heat: Stir at 100–120°C for 12–16 hours.

-

Scientist's Note: The high temperature is necessary to overcome the activation energy of the C-H bond cleavage in the CMD step.

-

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation data for 6-methylbenzofuran specifically.

| Parameter | Method A: Lithiation | Method B: Pd-Catalyzed C-H |

| Primary Selectivity | C2 (>98%) | C2 (>95%) |

| Major Byproduct | C6-benzylic alkylation (if T > -40°C) | C3-arylation (minor, <5%) |

| Reaction Time | 1–2 hours | 12–24 hours |

| Temperature | -78°C (Cryogenic) | 100–120°C (High Heat) |

| Functional Group Tolerance | Low (No ketones, esters, nitro) | High (Tolerates esters, nitriles) |

| Scalability | Good (requires cooling capacity) | Excellent (process friendly) |

References

-

Direct Lithiation of Benzofurans

- Gribble, G. W. et al. "Lithiation of Benzofurans." The Chemistry of Heterocyclic Compounds.

- Context: Establishes the hierarchy of lithi

-

Palladium-Catalyzed C-H Activation (CMD Mechanism)

- Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society.

- Context: Defines the CMD mechanism utilized in Protocol 2.

-

C2-Arylation of Benzofurans

-

Electronic Effects in 6-Methylbenzofuran

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. publicatt.unicatt.it [publicatt.unicatt.it]

- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid | 26018-42-8 | Benchchem [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in the Bromination of 6-Methylbenzofuran

Welcome to the technical support guide for the bromination of 6-methylbenzofuran. As Senior Application Scientists, we understand the nuances and challenges of electrophilic aromatic substitution on complex heterocyclic systems. This guide is designed to provide you with in-depth, field-proven insights to help you navigate common experimental hurdles and improve the regioselectivity of your reactions.

Understanding the Reaction Landscape

The bromination of 6-methylbenzofuran is an electrophilic aromatic substitution reaction. The outcome is governed by the inherent electronic properties of the benzofuran scaffold and the directing effects of the methyl substituent. The furan ring is significantly more electron-rich and thus more activated towards electrophilic attack than the benzene ring.[1] Within the furan ring, the C2 position is the most nucleophilic and kinetically favored site for electrophilic attack. This preference is due to the superior stabilization of the positive charge in the resulting intermediate (sigma complex) compared to attack at the C3 position.[1][2][3]

Simultaneously, the methyl group at the C6 position is an activating, ortho, para-director for electrophilic substitution on the benzene ring.[4] This means it directs incoming electrophiles to the C5 and C7 positions. The challenge, therefore, lies in controlling the reaction conditions to favor substitution on the desired position while minimizing the formation of a complex mixture of isomers.

Core Reactivity Principles

Caption: Energy profile of C2 vs. C3 bromination.

Attack at the C2 position allows the positive charge to be delocalized over three atoms, including a resonance structure where the charge is stabilized by the benzene ring, analogous to a stable benzylic carbocation. [2][3]Attack at C3 results in an intermediate with only two resonance structures and less effective charge delocalization. Consequently, the transition state leading to the C2-substituted product is lower in energy, and this product forms faster.

Recommended Experimental Protocols

The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Highly Selective C2-Bromination using NBS

This method is designed to maximize the yield of 2-bromo-6-methylbenzofuran while minimizing side products.

Materials:

-

6-Methylbenzofuran

-

N-Bromosuccinimide (NBS), recrystallized if necessary

-

Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-methylbenzofuran (1.0 eq) in anhydrous CHCl₃ (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask to 0°C in an ice-water bath.

-

Add NBS (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any residual bromine), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the pure 2-bromo-6-methylbenzofuran.

Protocol 2: Bromination with Molecular Bromine (Br₂)

This protocol is less selective but may be required for certain applications. Extreme caution must be exercised when handling Br₂.

Materials:

-

6-Methylbenzofuran

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Other work-up reagents as listed in Protocol 1

Procedure:

-

Dissolve 6-methylbenzofuran (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.

-

Cool the solution to 0-5°C in an ice bath.

-

In a separate flask, prepare a solution of Br₂ (1.05 eq) in a small amount of glacial acetic acid.

-

Add the Br₂ solution dropwise to the stirred benzofuran solution over 30-60 minutes. Maintain the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into a beaker of ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Perform the aqueous washes (NaHCO₃, Na₂S₂O₃, brine), drying, and solvent removal as described in Protocol 1.

-

Purify the resulting mixture of isomers by column chromatography.

Comparison of Bromination Conditions

| Reagent | Solvent | Temperature | Typical Outcome | Key Considerations |

| NBS | CHCl₃, CCl₄, THF | 0°C to RT | High selectivity for C2-isomer | Preferred for clean, controlled monobromination. [5][6] |

| Br₂ | Acetic Acid | 0°C to RT | Mixture of C2, C5, C7 isomers | Highly reactive; often leads to mixtures and over-bromination. [7] |

| Br₂ | Dioxane | RT | Reported to give high regioselectivity at C2 [8] | Dioxane can form a complex with bromine, moderating its reactivity. |

| NBS / H₂O | Various | RT | Can lead to bromohydrin formation on alkenes; may alter selectivity on aromatics. | Water can change the nature of the brominating species. [9] |

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common issues.

References

- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- ECHEMI. (n.d.). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.

- YouTube. (2022). Preparation and Properties of Benzofuran#Synthesis of Benzofuran.

- BenchChem. (n.d.). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic.

- Royal Society of Chemistry. (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry.

- YouTube. (2023).

- National Institutes of Health (NIH). (n.d.). Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans.

- Saeed, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.

- ACS Omega. (2024).

- Semantic Scholar. (n.d.).

- Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings.

- Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.

- National Institutes of Health (NIH). (n.d.).

- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- ChemicalBook. (2022). Electrophilic Reactions of Furan.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- YouTube. (2021).

- Chemistry LibreTexts. (2023). 15.

- ResearchGate. (n.d.).

- TCI. (2023).

- ResearchGate. (n.d.).

- Michigan State University. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Preventing debromination during benzofuran cross-coupling

Status: Online | Ticket Queue: Active | Topic: Debromination Control

Welcome to the Benzofuran Technical Support Center. This guide addresses the critical instability of carbon-bromine (C-Br) bonds during Palladium-catalyzed cross-coupling (Suzuki-Miyaura) reactions.

In benzofuran scaffolds, the C-Br bond is highly susceptible to two distinct failure modes:

-

Hydrodebromination: The bromine is replaced by a hydrogen atom (Ar-Br

Ar-H) instead of the desired coupling partner. -

Loss of Chemoselectivity: The bromine reacts prematurely when you intended to couple at a different site (e.g., C-OTf or C-Cl).

🎫 Ticket #001: "My Bromine was Replaced by Hydrogen"

Issue: You attempted a cross-coupling at the C-Br site (or another site), but a significant portion of your starting material converted to the hydrodebrominated product (Ar-H).

🔬 The Root Cause: The

-Hydride Trap

Hydrodebromination is not random; it is a catalytic cycle failure. It occurs when the Palladium(II) intermediate finds a hydride source faster than it finds your boronic acid.

The Mechanism of Failure:

-

Oxidative Addition: Pd(0) inserts into Ar-Br.[1]

-

Ligand Exchange (The Error): Instead of transmetalating with the boronic acid, the Pd-species exchanges a ligand with a solvent molecule (often an alcohol) or a base.

- -Hydride Elimination: The coordinated alkoxide/alkyl group eliminates a hydride onto the Palladium.

-

Reductive Elimination: The Ar-H is released.

🛠️ Troubleshooting Protocol

To fix this, you must starve the reaction of hydride sources.

| Parameter | The "Safe" Choice | The "Danger" Zone | Why? |

| Solvent | Toluene, Dioxane, THF, DMF | Ethanol, Methanol, Isopropanol | Primary/Secondary alcohols are excellent hydride donors via |

| Base | K | NaOH, NaOEt, Aqueous Carbonates | Strong alkoxide bases or aqueous conditions facilitate hydrolytic pathways that generate hydrides. |

| Catalyst | Pd(dppf)Cl | Pd(PPh | Electron-rich, bulky ligands accelerate the desired transmetalation over the side-reaction. |

| Temp | 60°C - 80°C | >100°C | High heat accelerates the activation energy for |

Step-by-Step Recovery Protocol:

-

Switch Solvent: Move from EtOH/Toluene mixtures to pure 1,4-Dioxane or Toluene .

-

Dry Your System: Water can facilitate hydrodehalogenation in specific catalytic cycles. Use anhydrous solvent and flame-dried glassware.

-

Change the Base: Switch to K

PO -

Increase Boronic Acid: Use 1.5 - 2.0 equiv of the boronic acid to outcompete the side reaction.

🧠 Visualizing the Failure Pathway

The following diagram illustrates the divergence between the desired Cross-Coupling cycle and the parasitic Hydrodebromination cycle.

Caption: Path A represents the successful Suzuki coupling. Path B shows the parasitic hydrodebromination pathway caused by hydride donors (alcohols) or improper base selection.

🎫 Ticket #002: "I Want to Save the Bromine for Later"

Issue: You have a benzofuran with both a Triflate (OTf) and a Bromine (Br). You want to couple the Triflate but the Bromine keeps reacting (or debrominating).

🔬 The Root Cause: Competitive Oxidative Addition

Standard Pd-catalysts (like Pd(PPh

🛠️ Solution: The "Ligand-Free" DMSO Method

Recent mechanistic studies suggest that "ligand-free" palladium systems in polar solvents can reverse the selectivity to favor Triflate coupling over Bromide coupling [2].

The Protocol (Chemoselective OTf Coupling):

-

Substrate: Benzofuran-Br/OTf.

-

Catalyst: Pd(OAc)

(5 mol%) — No phosphine ligands. -

Solvent: DMSO (Dimethyl sulfoxide).

-

Base: K

PO -

Temperature: Room Temperature to 40°C.

Why this works: In highly polar DMSO, anionic palladium species are formed which preferentially attack the more electrophilic triflate site (C-OTf) via an S

📚 Frequently Asked Questions (FAQ)

Q: Can I use ethanol if I lower the temperature? A: It is risky. Even at low temperatures, ethanol acts as a hydrogen donor. If you observe any debromination, switch immediately to an aprotic solvent like THF or Toluene.

Q: My reaction stalls if I don't use water. What now? A: Suzuki coupling often requires a trace of water to activate the boronic acid (forming the boronate species). If you must use water, use a Dioxane:Water (10:1) ratio. Avoid 1:1 mixtures if debromination is a problem. Alternatively, use Potassium Fluoride (KF) or CsF in anhydrous conditions to activate the boronate without adding protons [1].

Q: Does the position of the bromine on the benzofuran matter? A: Yes. C2-bromo benzofurans are generally more reactive (and thus more prone to both coupling and debromination) than C5- or C6-bromo variants due to the electronic influence of the oxygen atom. C2-sites require milder conditions to preserve.

🔗 References

-

Suzuki-Miyaura Coupling Mechanism & Side Reactions. Organic Chemistry Portal.[2]Link

-

Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ResearchGate.Link

-

A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC).Link

Sources

Technical Support Center: Purification of 2-Bromo-6-methylbenzofuran

Welcome to the technical support guide for the purification of 2-Bromo-6-methylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial step to purify crude 2-Bromo-6-methylbenzofuran?

The first step is always analytical: assess the purity and complexity of your crude material using Thin Layer Chromatography (TLC). This will help you identify the number of components and determine the best purification strategy. Running a TLC with a few different solvent systems (e.g., varying ratios of hexane and ethyl acetate) will provide crucial information for developing a column chromatography method or selecting a recrystallization solvent.[1][2]

Q2: How do I choose between column chromatography and recrystallization for purification?

The choice depends on the nature and quantity of impurities.

-

Recrystallization is ideal when your desired compound is the major component and the impurities have different solubility profiles. It is often faster and more scalable for high-purity materials. A successful recrystallization requires finding a solvent (or solvent system) in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[3]

-

Column Chromatography is the method of choice for complex mixtures containing multiple components or when impurities have similar properties to the desired product.[1][2] It offers finer separation based on the differential adsorption of compounds to the stationary phase.[2]

Below is a decision-making workflow to help you choose the appropriate method.